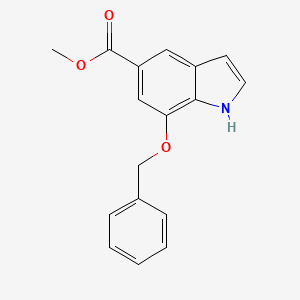
methyl 7-(benzyloxy)-1H-indole-5-carboxylate
Vue d'ensemble
Description
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 7-position and a carboxylate ester at the 5-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(benzyloxy)-1H-indole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7-position of the indole ring through a nucleophilic substitution reaction. This step often involves the use of benzyl alcohol and a suitable base.
Carboxylation: The carboxylate ester group is introduced at the 5-position through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 7-(benzyloxy)-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group and carboxylate ester contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-(benzyloxy)-1H-indole-3-carboxylate: Similar structure but with the carboxylate ester at the 3-position.
Methyl 5-(benzyloxy)-1H-indole-7-carboxylate: Similar structure but with the benzyloxy group at the 5-position.
Uniqueness
Methyl 7-(benzyloxy)-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications.
Propriétés
IUPAC Name |
methyl 7-phenylmethoxy-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)14-9-13-7-8-18-16(13)15(10-14)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLEJYPNQHEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CN2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


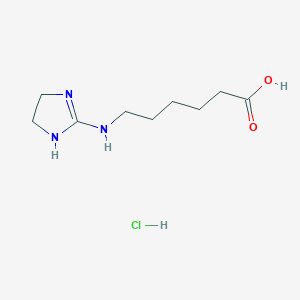
![2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline](/img/structure/B1389464.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)
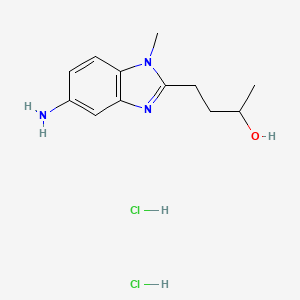
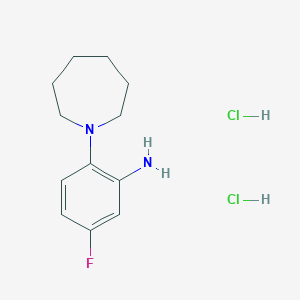
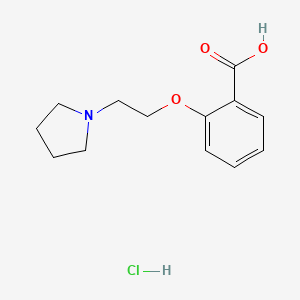
![N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline](/img/structure/B1389471.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline](/img/structure/B1389474.png)
![N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine](/img/structure/B1389476.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)
![N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1389478.png)
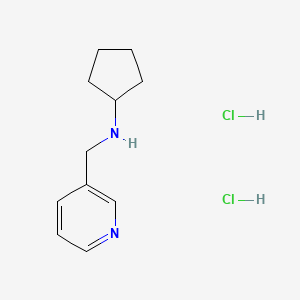
![C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride](/img/structure/B1389482.png)
![N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389483.png)
